molecular formula C16H15NOS B2398621 benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone CAS No. 1797028-57-9

benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone

Cat. No. B2398621
CAS RN: 1797028-57-9
M. Wt: 269.36
InChI Key: RIIKDEGYBBWEMK-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone, also known as BTAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Crystal Structure and Synthesis

  • Synthesis and Crystallography : A study by (Vijayakumar N. Sonar, S. Parkin, & P. Crooks, 2003) details the synthesis of a compound closely related to benzo[b]thiophen-2-yl methanone. The study focuses on the crystallography of the compound, providing insights into its structural properties.

Applications in Solar Cells

  • Enhancement in Polymer Solar Cells : Research by (Huiqiong Zhou et al., 2013) discusses the use of a benzo[b]thiophene derivative in improving the efficiency of polymer solar cells. The study highlights significant enhancements in various properties of the solar cells through solvent treatment.

Fluorescence and Pharmaceutical Applications

  • Fluorescence and Cannabinoid Receptor Ligands : A 2017 study by (Jingwen Chen et al.) showcases the synthesis of 2-substituted benzo[b]thiophenes, demonstrating their fluorescence properties and potential use as cannabinoid receptor ligands.

Material Science and Biomedical Applications

  • Biological Activities and Material Science : The work of (S. Nagaraju et al., 2018) explores the wide spectrum of biological activities exhibited by substituted thiophenes, including applications in material science and pharmaceuticals.

Synthesis of Heterocyclic Compounds

  • Synthesis of Heterocyclic Systems : The paper by (B. Cekavicus et al., 2008) investigates new applications of benzo[b]thiophen derivatives in the synthesis of novel heterocyclic systems, demonstrating their versatility in chemical synthesis.

Anticancer Potential

  • Anticancer Properties : A study conducted by (Weijie Xu et al., 2017) evaluates the anticancer potential of benzo[b]thiophen derivatives, particularly against the HepG-2 cell line, indicating their promise as anticancer agents.

properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(1-benzothiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NOS/c18-16(17-12-5-3-6-13(17)9-8-12)15-10-11-4-1-2-7-14(11)19-15/h1-5,7,10,12-13H,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIKDEGYBBWEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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